ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrrolo[2,3-c]pyridine core, which is known for its biological activity and importance in medicinal chemistry. The presence of ester and urea functionalities further diversifies its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate typically begins with the construction of the pyrrolo[2,3-c]pyridine core. This can be achieved through multi-step processes involving condensation reactions, cyclization, and functional group modifications. Key reagents might include ethyl 2-cyanoacetate, various aldehydes, and amines.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Methods such as microwave-assisted synthesis and catalytic processes may be employed to enhance yield and purity. The use of continuous flow reactors could also be explored to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate undergoes a variety of chemical reactions including:
Oxidation: Potentially forming hydroxylated derivatives.
Reduction: Possible conversion to amines or alcohols.
Substitution: Halogenation or alkylation reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in inert atmospheres.
Substitution: Alkyl halides in the presence of strong bases.
Major Products
Oxidation: Hydroxylated esters or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or alkylated urea derivatives.
Scientific Research Applications
Ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate has applications across various domains:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
This compound is thought to exert its effects by interacting with specific molecular targets. The pyrrolo[2,3-c]pyridine core can mimic biological substrates, allowing it to engage in hydrogen bonding and hydrophobic interactions within enzyme active sites. This could inhibit or modulate enzyme activities, impacting various biochemical pathways.
Comparison with Similar Compounds
Compared to other pyrrolo[2,3-c]pyridine derivatives, ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate stands out due to its unique ester and urea functionalities. These groups provide additional sites for chemical modification and interactions, enhancing its versatility in scientific research.
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine derivatives.
N-alkylated urea derivatives.
Ester-substituted pyridines.
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Properties
IUPAC Name |
ethyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-3-24-13(21)4-7-17-16(23)18-8-11-20-10-6-12-5-9-19(2)14(12)15(20)22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHOMALTDUKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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